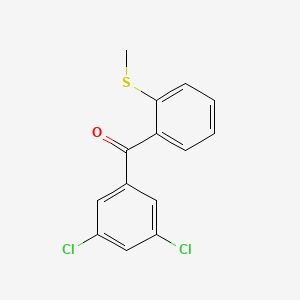

3,5-Dichloro-2'-(thiomethyl)benzophenone

Beschreibung

Significance of Halogenated Organic Compounds in Advanced Chemical Studies

Halogenated organic compounds, which feature one or more halogen atoms, are of profound importance in various fields of chemical research. The inclusion of halogens, such as the two chlorine atoms in 3,5-Dichloro-2'-(thiomethyl)benzophenone, can significantly alter the physical and chemical properties of a molecule. These alterations include changes in electronics, lipophilicity, and metabolic stability, which are crucial in the design of new materials and pharmaceuticals. The carbon-halogen bond's reactivity also makes these compounds valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures.

Role of Sulfur-Containing Organic Structures in Modern Chemical Science

The presence of sulfur, as seen in the thiomethyl group of the target compound, introduces another layer of chemical diversity and functionality. Organosulfur compounds are integral to numerous biological processes and are key components in many pharmaceuticals and agrochemicals. The sulfur atom can exist in various oxidation states, allowing for a wide range of chemical transformations. Furthermore, the thiomethyl group can influence a molecule's conformation and its ability to interact with biological targets, often through non-covalent interactions. Research into sulfur-containing photoinitiators based on benzophenone (B1666685) derivatives highlights the potential for interesting photochemical properties.

The Benzophenone Core as a Versatile Scaffold in Academic Investigations

The benzophenone framework is a well-established and highly versatile scaffold in organic chemistry. frontiersin.org It is found in numerous naturally occurring and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. frontiersin.org The diaryl ketone structure of benzophenone allows for substitution on either of the phenyl rings, providing a straightforward way to modulate its properties. This adaptability has made benzophenone and its derivatives a frequent subject of academic and industrial research, serving as a foundational structure for the development of new functional molecules.

Research Imperatives for this compound

Given the established importance of its structural motifs, several research imperatives for this compound can be identified. A primary area of investigation would be the development of an efficient and scalable synthesis for this compound, likely involving a Friedel-Crafts acylation or a related cross-coupling reaction. Characterization of its physicochemical properties, including its spectroscopic data and crystalline structure, would be essential for any further studies.

Subsequent research could then explore its potential applications. For instance, the combination of a benzophenone core and a sulfur-containing group suggests that it could be investigated as a photoinitiator or in materials science. Furthermore, based on the broad biological activities of benzophenone derivatives, screening this compound for various biological activities could be a fruitful avenue of research.

Due to the limited specific research on this compound, detailed data tables of its properties and research findings are not available in the current scientific literature. The information presented here is based on the well-documented roles of its constituent chemical functionalities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-18-13-5-3-2-4-12(13)14(17)9-6-10(15)8-11(16)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYWZXASMHXKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211425 | |

| Record name | Methanone, (3,5-dichlorophenyl)[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-30-5 | |

| Record name | Methanone, (3,5-dichlorophenyl)[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dichlorophenyl)[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dichloro 2 Thiomethyl Benzophenone

Strategies for Constructing the Dichlorobenzophenone Moiety.

The dichlorobenzophenone core of the target molecule can be assembled through various powerful synthetic methods. These strategies range from classical aromatic substitution reactions to modern transition-metal-catalyzed cross-couplings, each offering distinct advantages in terms of regioselectivity, efficiency, and substrate scope.

Targeted Chlorination of Aromatic Substrates.

The direct chlorination of a pre-formed benzophenone (B1666685) skeleton or its precursors is a primary strategy for introducing the two chlorine atoms onto one of the aromatic rings. Achieving the desired 3,5-dichloro substitution pattern requires careful selection of chlorinating agents and reaction conditions to control the regioselectivity of the electrophilic aromatic substitution.

Various chlorinating agents can be employed, including elemental chlorine, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). google.comorganic-chemistry.org The regiochemical outcome of the chlorination is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the chlorination of an aromatic substrate with an electron-withdrawing group, such as a benzoyl group, will direct incoming electrophiles to the meta positions. However, achieving dichlorination specifically at the 3 and 5 positions often requires specific catalysts or reaction conditions to overcome the deactivating effect of the first chlorine atom and the benzoyl group. psu.edu In some cases, a Lewis acid catalyst such as aluminum chloride is used, though this can sometimes lead to mixtures of isomers. psu.edu

| Chlorinating Agent | Typical Conditions | Selectivity |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis acid catalyst, liquid phase below 100°C | Temperature dependent; lower temperatures favor selectivity. google.com |

| N-Chlorosuccinimide (NCS) | Activated by trifluoromethanesulfonic acid or BF₃-H₂O | Effective for deactivated aromatics. organic-chemistry.org |

| tert-Butyl hypochlorite | Zeolite catalyst (e.g., HNa faujasite X) in acetonitrile | High para-selectivity for certain substrates. psu.edu |

Friedel-Crafts Acylation Approaches to Substituted Benzophenones.

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. pearson.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comresearchgate.net To synthesize a 3,5-dichlorobenzophenone (B83819) moiety, one could react 1,3-dichlorobenzene (B1664543) with benzoyl chloride, or conversely, benzene (B151609) with 3,5-dichlorobenzoyl chloride. chemicalbook.com

The choice of reactants is critical for the success of the synthesis. The reaction between benzene and benzoyl chloride in the presence of a Lewis acid is a well-established method for producing benzophenone. pearson.com To obtain the desired substituted product, a dichlorinated acyl chloride can be used. The synthesis of benzophenone and its derivatives can also be achieved using ionic liquids as both catalyst and solvent, which can offer advantages in terms of reaction rates and catalyst recycling. researchgate.net The general mechanism involves the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction. pearson.com

| Aromatic Substrate | Acylating Agent | Catalyst | Key Features |

| Benzene | Benzoyl Chloride | AlCl₃ | Classic method for benzophenone synthesis. pearson.com |

| Various activated benzenes | Acyl anhydrides | LiClO₄ | Solventless conditions. researchgate.net |

| Benzene | Benzoyl Chloride | Ionic Liquids (e.g., BmimCl–FeCl₃) | Dual catalyst-solvent system. researchgate.net |

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions Involving Aryl Chlorides.

Modern synthetic chemistry has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon bonds, including the biaryl ketone linkage of benzophenones. While aryl bromides and iodides have traditionally been the substrates of choice, significant progress has been made in the use of more abundant and less expensive aryl chlorides. researchgate.netuwindsor.ca

Palladium-catalyzed reactions, such as the Suzuki and Hiyama couplings, are widely used. uwindsor.canih.govyoutube.com The Suzuki coupling, for instance, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. uwindsor.ca For the synthesis of a dichlorobenzophenone, this could involve coupling a dichlorophenylboronic acid with a suitable benzoyl derivative or vice-versa. The key challenge with aryl chlorides is their lower reactivity towards oxidative addition to the palladium(0) center, which is a crucial step in the catalytic cycle. uwindsor.cayoutube.com This has been addressed by the development of catalysts based on bulky, electron-rich phosphine (B1218219) ligands. researchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, often showing excellent reactivity with aryl chlorides. dicp.ac.cnumich.edualbany.eduacs.org These reactions can be more cost-effective than their palladium counterparts. Nickel complexes can catalyze the coupling of aryl chlorides with a variety of organometallic reagents, including organolithium and organozinc compounds. umich.edu Cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent, is another promising nickel-catalyzed strategy. dicp.ac.cnalbany.edu

| Reaction Type | Catalyst System | Coupling Partners | Notes |

| Suzuki Coupling | Palladium with bulky, electron-rich phosphine ligands | Aryl chloride and arylboronic acid | Base is required. uwindsor.ca |

| Hiyama Coupling | Pd(OAc)₂ with specific ligands | Aryl chloride and aryl trialkoxysilane | Water addition can improve yields. nih.gov |

| Nickel-Catalyzed Coupling | Pincer nickel complexes | Aryl chloride and aryllithium compound | Mild reaction conditions. umich.edu |

| Cross-Electrophile Coupling | Nickel catalyst with iodide and magnesium salt | Aryl chloride and heteroaryl chloride | Relies on electronic differences between coupling partners. dicp.ac.cnalbany.edu |

Methodologies for Incorporating the Thiomethyl Functional Group.

The introduction of the thiomethyl (-SCH₃) group is another critical aspect of the synthesis of 3,5-dichloro-2'-(thiomethyl)benzophenone. This can be achieved through the synthesis of thiomethylated precursors followed by their incorporation into the main structure, or by direct thiomethylation of the benzophenone core.

Synthesis of Thiomethylated Organic Precursors.

The preparation of molecules containing a thiomethyl group is a common transformation in organic synthesis. These precursors can then be used in subsequent reactions to build the final target molecule. One straightforward method for synthesizing methyl thioethers is the S-alkylation of thiols with a methylating agent. jmaterenvironsci.commasterorganicchemistry.com For instance, a thiophenol derivative can be deprotonated with a base to form a thiolate, which then acts as a nucleophile to displace a leaving group from a methyl halide (e.g., methyl iodide). masterorganicchemistry.com

Alternatively, reagents can be developed for the direct introduction of the thiomethyl group. For example, BF₃SMe₂ has been used for the conversion of aromatic aldehydes into methyl-dithioacetals and for Friedel-Crafts reactions to produce thiomethylated diarylmethanes. diva-portal.org The synthesis of organometallic precursors containing a thiomethyl group can also be a viable strategy for their use in cross-coupling reactions. dtic.mil

| Precursor Type | Synthetic Method | Reagents |

| Methyl Thioether | S-alkylation of thiols | Thiol, base (e.g., NaH), methyl halide. jmaterenvironsci.commasterorganicchemistry.com |

| Thiomethylated Diarylmethane | Friedel-Crafts reaction | Aromatic aldehyde, electron-rich arene, BF₃SMe₂. diva-portal.org |

| Organometallic Precursor | Various methods | Dependent on the specific organometallic compound. dtic.mil |

Alkylation and Arylation Strategies for Thioether Formation within Complex Structures.

The formation of the thioether linkage in the final stages of the synthesis requires robust and selective methods. The alkylation of thiols is a common and effective strategy for creating thioethers. jmaterenvironsci.com This typically involves the reaction of a thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com In the context of synthesizing this compound, this could involve the reaction of a 2'-mercaptobenzophenone derivative with a methylating agent.

Metal-catalyzed cross-coupling reactions are also powerful for forming aryl thioethers. acsgcipr.org Palladium and copper catalysts are commonly used for the C-S bond formation between an aryl halide and a thiol. acsgcipr.org For instance, a 2'-chlorobenzophenone derivative could be coupled with methanethiol (B179389) or a suitable surrogate in the presence of a palladium or copper catalyst. These methods are particularly useful when the aromatic substrate is not sufficiently reactive for traditional nucleophilic aromatic substitution (SNA_r). acsgcipr.org The choice of ligand for the metal catalyst is crucial for achieving high efficiency and selectivity. acsgcipr.org

| Reaction Type | Catalyst | Reactants | Key Features |

| S-Alkylation | Base-mediated | Thiol and alkyl halide | A fundamental method for thioether synthesis. jmaterenvironsci.com |

| Buchwald-Hartwig Amination (Thioether variant) | Palladium with specific ligands | Aryl halide and thiol | Effective for unreactive aryl halides. acsgcipr.org |

| Ullmann Condensation | Copper catalyst | Aryl halide and thiol | Can require harsh conditions, but modern ligands have improved this. acsgcipr.org |

| Copper-catalyzed Arylation | Copper-based catalyst | Aryl alcohol (as an arylating agent) and thiol | Utilizes aryl alcohols as precursors to the arylating species. nih.govrsc.orgsemanticscholar.org |

Implementation of Green Chemistry Principles in the Preparation of this compound

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of fine chemicals and pharmaceutical intermediates. sustainablemanufacturingexpo.com The preparation of this compound, while traditionally reliant on conventional synthetic routes, presents significant opportunities for the application of greener methodologies to minimize environmental impact and enhance process safety and efficiency. This section explores the implementation of key green chemistry principles, including the use of safer solvents, alternative catalysts, and improved atom economy, in the synthesis of this target compound.

A plausible and common method for synthesizing benzophenones is the Friedel-Crafts acylation reaction. organic-chemistry.org In a conventional approach, this would likely involve the reaction of 1,3-dichlorobenzene with 2-(thiomethyl)benzoyl chloride, using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a chlorinated organic solvent. chemicalbook.com Green chemistry offers numerous improvements to this pathway.

Principle 3 & 5: Less Hazardous Chemical Syntheses & Safer Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. greensciencepolicy.orgnetregs.org.uk Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane (B109758) or nitrobenzene, which are associated with significant health and environmental hazards. greensciencepolicy.orgscispace.com Green chemistry encourages the substitution of these hazardous solvents with safer, more environmentally benign alternatives. usc.edu

Recent research has identified several greener alternatives for acylation reactions, including ionic liquids and deep eutectic solvents (DES). rsc.orgresearchgate.net For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to function as both a catalyst and a green solvent in Friedel-Crafts acylation, offering high yields and the potential for reuse. rsc.orgresearchgate.net Water, the most desirable green solvent, can also be utilized in some synthetic protocols, drastically reducing toxicity and environmental impact. netregs.org.uk

The following table compares the properties of conventional solvents with greener alternatives relevant to benzophenone synthesis.

| Solvent | Type | Key Hazards & Environmental Impact | Potential Greener Alternative(s) |

| Dichloromethane | Conventional | Volatile Organic Compound (VOC), suspected carcinogen, high environmental persistence. greensciencepolicy.orgscispace.com | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| Nitrobenzene | Conventional | Highly toxic, environmental pollutant, high boiling point makes removal difficult. | Anisole, Ionic Liquids |

| Carbon Disulfide | Conventional | Highly flammable, toxic (neurotoxin), VOC. | Supercritical CO₂, Ionic Liquids |

| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Green | Low volatility, low toxicity, often biodegradable, can be reusable. rsc.org | N/A (Is the alternative) |

| Water | Green | Non-toxic, non-flammable, readily available, environmentally benign. netregs.org.uk | N/A (Is the alternative) |

Principle 9: Catalysis

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. researchgate.net The traditional Friedel-Crafts acylation is notoriously inefficient in this regard, requiring more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone. organic-chemistry.org This leads to a large amount of acidic aluminum-containing waste generated during aqueous workup. gctlc.org

Developing catalytic alternatives is a cornerstone of greener acylation chemistry. Solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), and sulfated zirconia, offer significant advantages. researchgate.netacs.org They are often recoverable and reusable, eliminate the large waste stream associated with AlCl₃, and can be more selective, reducing byproduct formation. gctlc.org For example, Envirocat EPZG®, a clay-based catalyst, has been used for the Friedel-Crafts acylation of various aromatic compounds, providing a safer and more cost-effective approach. acs.org Metal triflates, such as scandium triflate, have also emerged as highly efficient, water-tolerant, and recyclable Lewis acid catalysts for these reactions.

The table below outlines the contrast between traditional stoichiometric reagents and greener catalytic options.

| Reagent Type | Example | Key Disadvantages/Advantages | Recyclability |

| Stoichiometric Lewis Acid | Aluminum Chloride (AlCl₃) | Disadvantages: Required in >1 equivalent, generates large volumes of corrosive, hazardous waste, moisture sensitive. researchgate.netgctlc.org | No |

| Catalytic Solid Acid | Zeolites (e.g., H-ZSM-5) | Advantages: Reusable, non-corrosive, easy to separate from reaction mixture, shape-selective. | Yes |

| Catalytic Solid Acid | Envirocat EPZG® | Advantages: Eco-friendly, selective, reusable, cost-effective for industrial scale. acs.org | Yes |

| Catalytic Lewis Acid | Metal Triflates (e.g., Sc(OTf)₃) | Advantages: Highly active in catalytic amounts, often water-tolerant, can be recycled. | Yes |

| Dual Catalyst/Solvent | Deep Eutectic Solvents | Advantages: Eliminates need for separate solvent, reusable, low toxicity. rsc.org | Yes |

Principle 2: Atom Economy

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. rsc.org The traditional Friedel-Crafts acylation using an acyl chloride and AlCl₃ has a poor atom economy due to the large mass of the catalyst and the generation of HCl as a byproduct. rsc.org

An alternative approach that improves atom economy is the use of a carboxylic acid or anhydride as the acylating agent instead of an acyl chloride. youtube.com While this often requires different catalytic systems, it avoids the generation of HCl. For example, using 2-(thiomethyl)benzoic acid directly with 1,3-dichlorobenzene in the presence of a suitable catalyst would produce only water as a byproduct, leading to a significantly higher atom economy. organic-chemistry.org Methanesulfonic anhydride has been reported as a metal- and halogen-free promoter for such reactions, generating minimal waste. organic-chemistry.org

Comparative Atom Economy (Hypothetical)

Route A (Traditional): 1,3-Dichlorobenzene + 2-(thiomethyl)benzoyl chloride + AlCl₃ → Product + HCl + [AlCl₃-product complex]

Route B (Greener): 1,3-Dichlorobenzene + 2-(thiomethyl)benzoic acid → Product + H₂O

The atom economy for Route B is inherently higher as the only byproduct is water, a small and benign molecule, whereas Route A generates a stoichiometric amount of waste from the Lewis acid in addition to HCl. rsc.org

Principle 7: Use of Renewable Feedstocks

A long-term goal of green chemistry is to shift from petrochemical feedstocks to renewable ones. greenchemistry-toolkit.org The aromatic starting materials for the synthesis of this compound, such as benzene derivatives, are traditionally derived from crude oil. Research is ongoing into the production of key aromatic platform chemicals like benzene, toluene, and xylenes (B1142099) from biomass, such as lignin (B12514952) or pyrolysis oils derived from agricultural waste. nrel.govchemistryviews.org While not yet widely implemented for the synthesis of specific fine chemicals like benzophenones, the development of biorefineries promises a future where the carbon backbone of such molecules can be sourced sustainably. greenchemistry-toolkit.org

Sophisticated Characterization and Structural Elucidation of 3,5 Dichloro 2 Thiomethyl Benzophenone

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are powerful tools for identifying the functional groups present within a molecule, as each type of bond vibrates at a characteristic frequency.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint, revealing the presence of key functional groups. For 3,5-Dichloro-2'-(thiomethyl)benzophenone, the FT-IR spectrum is expected to be dominated by characteristic absorptions corresponding to its diaryl ketone, chlorinated aromatic, and thiomethyl moieties.

The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹ for diaryl ketones. The precise frequency is influenced by the electronic effects of the substituents on the phenyl rings. Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. In the fingerprint region (below 1600 cm⁻¹), characteristic C=C stretching vibrations of the aromatic rings would be visible between 1400 and 1600 cm⁻¹. The presence of the thiomethyl group (S-CH₃) would likely give rise to C-H stretching and bending vibrations around 2920 cm⁻¹ and 1430 cm⁻¹, respectively. Furthermore, strong absorptions corresponding to the C-Cl stretching vibrations are expected in the 1000-1100 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3050-3100 | Weak-Medium |

| C-H Stretch | Methyl (-SCH₃) | 2920-2980 | Weak |

| C=O Stretch | Ketone | 1655-1670 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |

| C-H Bend | Methyl (-SCH₃) | 1420-1440 | Medium |

| C-Cl Stretch | Aryl Halide | 1000-1100 | Strong |

| C-S Stretch | Thioether | 650-750 | Weak-Medium |

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, are expected to produce strong signals. The C=C stretching bands of the phenyl rings would be clearly visible. The carbonyl (C=O) stretch, although also Raman active, is often weaker than in the FT-IR spectrum. The C-S and C-Cl bonds are also expected to show characteristic Raman scattering signals, providing further confirmation of the molecular structure.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3050-3080 | Medium |

| C=O Stretch | Ketone | 1650-1665 | Medium |

| C=C Stretch | Aromatic Ring | 1570-1600 | Strong |

| Ring Breathing | Aromatic | ~1000 | Strong |

| C-Cl Stretch | Aryl Halide | 1000-1100 | Medium |

| C-S Stretch | Thioether | 650-750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the entire atomic framework.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, the aromatic region of the spectrum (typically 7.0-8.0 ppm) would show a complex pattern of signals corresponding to the seven aromatic protons on the two differently substituted rings.

The protons on the 3,5-dichlorophenyl ring are expected to appear as two distinct signals: a triplet (or more accurately, a doublet of doublets with small coupling constants) for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. The four protons on the 2'-(thiomethyl)phenyl ring would present a more complex multiplet pattern due to their distinct chemical environments and spin-spin coupling with each other. A key feature would be a sharp singlet in the aliphatic region, likely around 2.4-2.6 ppm, corresponding to the three equivalent protons of the thiomethyl (-SCH₃) group.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (3,5-dichlorophenyl ring) | 7.5-7.8 | Multiplet | 3H |

| Aromatic (2'-(thiomethyl)phenyl ring) | 7.2-7.6 | Multiplet | 4H |

| Thiomethyl (-SCH₃) | 2.4-2.6 | Singlet | 3H |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons. The spectrum for this compound would show a signal for the carbonyl carbon significantly downfield, predicted to be in the 190-198 ppm range.

Multiple signals would appear in the aromatic region (120-145 ppm) corresponding to the twelve aromatic carbons. The carbons directly bonded to the chlorine atoms (C-Cl) and the sulfur atom (C-S) would have their chemical shifts influenced by the electronegativity of these heteroatoms. The carbon of the thiomethyl group (-SCH₃) would appear as a distinct signal in the upfield region of the spectrum, typically between 15 and 25 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190-198 |

| Aromatic (C-Cl) | 134-138 |

| Aromatic (C-S) | 138-142 |

| Aromatic (quaternary) | 135-140 |

| Aromatic (C-H) | 125-133 |

| Thiomethyl (-SCH₃) | 15-25 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal which protons are spin-coupled to each other. Cross-peaks would be observed between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. For instance, the proton at the 4-position of the dichlorophenyl ring would show a correlation to the protons at the 2- and 6-positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, linking the ¹H signal to the ¹³C signal of the carbon it is attached to. This would definitively assign the carbon signals for all protonated aromatic carbons and the thiomethyl group.

Through the systematic application of these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved, leaving no doubt as to the arrangement and connectivity of every atom in the molecule.

Computational and Theoretical Investigations into 3,5 Dichloro 2 Thiomethyl Benzophenone

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study the properties of various organic molecules. For derivatives of benzophenone (B1666685) and related chlorinated aromatic compounds, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. longdom.orgnih.gov

Ground State Geometries and Conformational Landscape Analysis.

The determination of the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry, is a fundamental application of DFT. For complex molecules with multiple rotatable bonds, like 3,5-Dichloro-2'-(thiomethyl)benzophenone, a conformational landscape analysis is crucial to identify the various possible conformers and their relative stabilities.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. longdom.orgmdpi.com A smaller energy gap generally implies higher reactivity and polarizability. mdpi.comnih.gov

For aromatic ketones like benzophenone, the HOMO and LUMO are typically delocalized over the π-system of the aromatic rings and the carbonyl group. longdom.org In substituted chalcones, which share structural similarities, the distribution and energies of these orbitals are influenced by the nature and position of the substituents. researchgate.netsemanticscholar.org For this compound, the chlorine and thiomethyl substituents are expected to modulate the energies of the frontier orbitals and, consequently, the HOMO-LUMO gap.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra, which is crucial for understanding a molecule's photophysical and photochemical behavior.

Prediction of Electronic Transitions and Absorption Maxima.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied to an unoccupied molecular orbital. These calculations provide the wavelength of maximum absorption (λmax) for different electronic transitions. For many organic molecules, TD-DFT calculations, often performed at the B3LYP level of theory, have shown good agreement with experimental UV-Vis spectra. sci-hub.se The nature of the electronic transitions, such as n → π* or π → π*, can also be elucidated by analyzing the molecular orbitals involved.

Analysis of Oscillator Strengths and Photophysical Characteristics.

The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon light absorption. TD-DFT calculations provide oscillator strengths for each predicted transition, allowing for the simulation of a theoretical UV-Vis spectrum. Transitions with high oscillator strengths are expected to result in intense absorption bands. The analysis of these parameters provides valuable insights into the photophysical characteristics of a molecule, such as its ability to absorb light in specific regions of the electromagnetic spectrum.

Molecular Dynamics (MD) Simulations for Exploring Dynamic Behavior and Intermolecular Interactions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor.

For a molecule like this compound, MD simulations could be employed to:

Explore the conformational flexibility of the molecule in different solvents.

Investigate the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions.

Study the solvation dynamics and the arrangement of solvent molecules around the solute.

Simulate the binding of the molecule to a target protein, providing insights into potential biological activity.

While specific MD simulation studies on this compound are not currently available, this computational technique remains a powerful tool for understanding the dynamic aspects of molecular behavior that are not captured by static quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are developed by correlating calculated molecular descriptors (which quantify topological, electronic, geometric, or constitutional aspects of a molecule) with experimentally determined properties. A robust QSPR model can subsequently be used to predict the properties of new or untested compounds, saving time and resources.

For a QSPR study on this compound, a dataset of related compounds would typically be assembled, and their relevant properties (e.g., solubility, boiling point, or a specific biological activity) would be measured. Various molecular descriptors for each compound, including the target molecule, would then be calculated using computational software. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model.

However, a detailed search for QSPR studies that specifically include this compound in their dataset or focus on modeling its properties yielded no specific results. Therefore, no data tables or detailed research findings on its QSPR-predicted properties can be provided.

Analysis of Charge Distribution, Electrostatic Potential Surfaces, and Chemical Reactivity Descriptors

This area of computational chemistry uses quantum mechanical methods, such as Density Functional Theory (DFT), to investigate the electronic structure of a molecule and predict its reactivity.

Charge Distribution: This analysis determines how electron density is distributed among the atoms within a molecule, providing insights into its polarity and potential sites for electrostatic interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to assign partial charges to each atom.

Electrostatic Potential (ESP) Surfaces: An ESP surface maps the electrostatic potential onto the molecule's electron density surface. It is a valuable tool for visualizing the charge distribution, with regions of negative potential (typically colored red) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack.

A computational study on this compound would involve optimizing its 3D geometry and then performing calculations to derive the aforementioned properties. Despite the utility of such analyses, no published studies containing data on the charge distribution, ESP surfaces, or chemical reactivity descriptors for this compound were found. Consequently, no data tables or specific findings can be presented.

Chemical Reactivity and Environmental Transformation Pathways of 3,5 Dichloro 2 Thiomethyl Benzophenone

Reaction Mechanisms Involving the Halogen and Sulfur Substituents

The chemical reactivity of 3,5-dichloro-2'-(thiomethyl)benzophenone is largely dictated by the presence of its halogen (chloro) and sulfur (thiomethyl) substituents on the benzophenone (B1666685) framework. The electron-withdrawing nature of the two chlorine atoms on one of the aromatic rings and the nucleophilic character of the sulfur atom on the other ring create a molecule with multiple potential reaction sites.

The chlorine atoms, being attached to an aromatic ring, are generally not as reactive as alkyl halides. However, their reactivity can be enhanced under conditions that favor nucleophilic aromatic substitution (SNAr). In such reactions, a potent nucleophile attacks the carbon atom bearing a chlorine atom, leading to the displacement of the chloride ion. The rate of this reaction is significantly influenced by the electronic environment of the aromatic ring. The presence of strong electron-withdrawing groups ortho and para to the leaving group (in this case, the chlorine atoms) can stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution.

The thiomethyl group (-SCH3) introduces a site of nucleophilicity and a potential target for oxidation. The sulfur atom, with its lone pairs of electrons, can react with electrophiles. A common reaction involving the thiomethyl group is its oxidation to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidation reactions can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule, which in turn can influence the reactivity of the rest of the molecule.

Photochemical Degradation Pathways

The photochemical degradation of this compound is a critical process in determining its environmental fate. Exposure to sunlight can initiate a series of reactions that transform the parent compound into various degradation products. These transformations can occur through direct absorption of light by the molecule (direct photolysis) or through reactions with photochemically generated reactive species in the environment (indirect photolysis).

Mechanistic Investigations of Direct and Indirect Photolysis

Direct photolysis of this compound likely involves the excitation of the benzophenone chromophore upon absorption of ultraviolet (UV) radiation. Benzophenones are known to undergo excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state is a highly reactive species and can initiate various chemical reactions, including hydrogen abstraction from other molecules or intramolecular reactions.

Indirect photolysis, on the other hand, is mediated by environmentally relevant photochemically produced reactive intermediates such as hydroxyl radicals (•OH), singlet oxygen (1O2), and dissolved organic matter (DOM) triplet states. These reactive species can attack the this compound molecule at different sites. For instance, the hydroxyl radical, being a powerful and non-selective oxidant, can react with the aromatic rings or the thiomethyl group.

Influence of Wavelength and Light Conditions on Photochemical Transformations

The wavelength of incident light plays a crucial role in the photochemical transformation of this compound. The molecule will only degrade through direct photolysis if it absorbs light at the wavelengths present in the solar spectrum reaching the Earth's surface (typically >290 nm). The efficiency of this process is dependent on the molar absorption coefficient of the compound at these wavelengths and the quantum yield of the degradation reaction.

Light intensity, or photon flux, also directly affects the rate of photochemical degradation. Higher light intensity leads to a greater number of photons available for absorption, and thus a faster rate of direct photolysis. Similarly, the rates of indirect photolysis processes are also dependent on light conditions as they govern the steady-state concentrations of the photochemically produced reactive intermediates.

Identification and Characterization of Photodegradation Products and Intermediates

The photodegradation of this compound is expected to yield a variety of products resulting from different reaction pathways. Key transformation pathways likely include:

Oxidation of the thiomethyl group: The thiomethyl group can be oxidized to form the corresponding sulfoxide and sulfone derivatives.

Reductive dechlorination: The chlorine atoms on the aromatic ring can be reductively removed, leading to the formation of monochloro and non-chlorinated benzophenone derivatives.

Hydroxylation of the aromatic rings: Attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives.

Cleavage of the molecule: More extensive degradation can lead to the cleavage of the benzophenone structure, forming smaller organic molecules.

The identification and characterization of these products and any transient intermediates are typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Potential Photodegradation Product | Proposed Formation Pathway |

| 3,5-Dichloro-2'-(methylsulfinyl)benzophenone | Oxidation of the thiomethyl group |

| 3,5-Dichloro-2'-(methylsulfonyl)benzophenone | Further oxidation of the sulfoxide |

| 3-Chloro-2'-(thiomethyl)benzophenone | Reductive dechlorination |

| Benzophenone-2'-sulfinic acid | Oxidative cleavage of the C-S bond |

Effects of Environmental Matrix Components on Photoreactivity

The environmental matrix in which this compound is present can significantly influence its photoreactivity. Components such as dissolved organic matter (DOM), nitrate, and bicarbonate/carbonate ions can affect both direct and indirect photolysis pathways.

DOM can act as a photosensitizer, absorbing sunlight and generating reactive species like singlet oxygen and triplet-excited states of DOM, which can then react with the target compound, thus enhancing indirect photolysis. Conversely, DOM can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis, thereby inhibiting this pathway.

Nitrate ions, upon photolysis, can generate hydroxyl radicals, which can contribute to the indirect photodegradation of the compound. Bicarbonate and carbonate ions are known quenchers of hydroxyl radicals, and their presence can therefore decrease the rate of degradation via this pathway.

Investigation of Redox Chemistry Associated with the Thiomethyl Group

The thiomethyl group in this compound is a key site for redox reactions. The sulfur atom in a thioether is in a low oxidation state and can be readily oxidized.

The oxidation of the thiomethyl group typically proceeds in a stepwise manner. The first step is the oxidation of the thioether to a sulfoxide. This reaction can be carried out by a variety of oxidizing agents. Further oxidation of the sulfoxide leads to the formation of a sulfone. These oxidation reactions can significantly alter the physicochemical properties of the molecule, including its polarity, water solubility, and environmental behavior.

The redox potential of the thiomethyl group can be influenced by the electronic nature of the rest of the molecule. The presence of the electron-withdrawing chloro-substituted phenyl ring can affect the electron density on the sulfur atom and thus its susceptibility to oxidation.

In addition to oxidation, the thiomethyl group can potentially undergo other redox-mediated reactions, although these are generally less common under typical environmental conditions. For instance, under strongly reducing conditions, the carbon-sulfur bond could be cleaved.

| Redox Transformation | Product | Common Reagents/Conditions |

| Oxidation | 3,5-Dichloro-2'-(methylsulfinyl)benzophenone | Hydrogen peroxide, peroxy acids |

| Further Oxidation | 3,5-Dichloro-2'-(methylsulfonyl)benzophenone | Stronger oxidizing conditions |

Advanced Research Applications and Future Directions for 3,5 Dichloro 2 Thiomethyl Benzophenone

Chemical Biology Research Applications

The benzophenone (B1666685) moiety is widely utilized in chemical biology as a photoactivatable cross-linking agent. mdpi.com Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes an n→π* transition to an excited singlet state, which then efficiently converts to a reactive triplet state via intersystem crossing. nih.gov This triplet diradical can abstract a hydrogen atom from nearby C-H bonds, creating a covalent link between the probe molecule and its biological target. mdpi.com This property makes 3,5-Dichloro-2'-(thiomethyl)benzophenone a promising candidate for designing sophisticated molecular probes.

Design and Synthesis as Molecular Probes for Investigating Biological Systems

The structure of this compound can be strategically incorporated into larger molecules, such as peptides, inhibitors, or fluorescent dyes, to create powerful molecular probes. The synthesis would typically involve coupling the benzophenone core, functionalized with a reactive handle, to a molecule of biological interest.

Key Advantages of Benzophenone-Based Probes:

High Cross-linking Efficiency: The triplet state reacts preferentially with C-H bonds, even in aqueous biological environments. mdpi.com

Chemical Stability: The benzophenone group is stable under most biological conditions and inert to various chemical reagents, making it a robust photo-cross-linker. mdpi.com

Minimal Perturbation (in some cases): While the moiety has considerable bulk, its strategic placement within a ligand can minimize disruption of the native biological interaction.

The design of a probe based on this compound would involve its attachment to a biologically active molecule. For instance, it could be conjugated to a known enzyme inhibitor to map the inhibitor's binding site within the protein's active site. Upon binding and subsequent UV irradiation, the benzophenone moiety would form a covalent bond with the nearest amino acid residues, allowing for their identification through techniques like mass spectrometry. While advantageous, the lipophilicity and steric bulk imparted by the benzophenone group are significant considerations in probe design, as they may alter cellular permeability or the interaction being studied. mdpi.com

Exploration of Mechanistic Insights into Molecular Interactions (e.g., enzyme-ligand binding mechanisms via computational and in vitro models)

Molecular probes featuring the this compound warhead are valuable tools for gaining mechanistic insights into molecular interactions. By covalently capturing the transient binding event between a ligand and its target protein, these probes can elucidate binding conformations and identify specific points of contact.

Computational and In Vitro Approaches:

Computational Modeling: Before synthesis, computational methods such as molecular docking can predict the binding mode of a potential probe within a target's active site. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the excited state of the benzophenone core, helping to predict its cross-linking behavior with different amino acid side chains. researchgate.net

In Vitro Validation: Following synthesis, the probe's efficacy is tested in vitro. Photo-cross-linking experiments are performed with the purified target protein. The resulting covalent complex is then analyzed, typically by enzymatic digestion followed by mass spectrometry, to pinpoint the exact site of modification. This information provides direct evidence of the ligand's orientation and proximity to specific residues within the binding pocket.

This combination of computational prediction and in vitro validation allows for a detailed, atomic-level understanding of enzyme-ligand interactions that is often unattainable through non-covalent methods alone.

Materials Science and Engineering Prospects

The robust photochemical properties of the benzophenone core also render it highly useful in materials science, particularly for creating functional polymers and ordered supramolecular structures. The specific substitution pattern of this compound could offer unique advantages in these applications.

Integration into Functional Polymers and Organic Materials for Specialized Applications

Benzophenone and its derivatives are frequently incorporated into polymer chains, either as part of the backbone or as pendant groups. acs.org Their primary role is often as a photo-cross-linker, enabling the transformation of soluble polymer chains into a stable, insoluble network upon UV exposure. rsc.orgmdpi.com This process is fundamental to applications in coatings, adhesives, and photolithography.

Integrating this compound into a polymer could serve several purposes:

Photocurable Coatings: As a pendant group, it can act as a cross-linker to cure polymer films, enhancing their mechanical stability and chemical resistance. acs.org

UV-Absorbing Materials: The benzophenone structure is an effective UV absorber. Polymers containing this moiety can be used to protect underlying materials from UV degradation. researchgate.netacs.org The dichloro- and thiomethyl- substituents would be expected to shift the absorption spectrum, potentially allowing for the tuning of the protective wavelength range.

Organic Light-Emitting Diodes (OLEDs): The benzophenone framework can serve as an electron-deficient core in molecules designed for OLEDs. mdpi.com The high triplet energy and twisted geometry of many benzophenone derivatives help to reduce intermolecular quenching effects, making them suitable as host materials or emitters. mdpi.com

The performance of such functional polymers can be quantified by various metrics, as illustrated by studies on analogous systems.

| Polymer System | Benzophenone Role | Key Performance Metric | Potential Application |

|---|---|---|---|

| Poly(alkenyl norbornenes) with pendant BP | Photo-cross-linker | Gel content (up to 90%) after UV irradiation (365 nm) mdpi.com | Surface-attached hydrogels, biocompatible coatings |

| Polysiloxane with BP derivative side groups | UV absorber | Molar extinction coefficient (ε_max) of 3.46 x 10^5 at 288 nm researchgate.net | UV-protective fabric finishes |

| Zwitterionic copolymers with 4-vinylbenzophenone | Photo-cross-linker | Cross-linking kinetics dependent on polymer polarity acs.org | Antifouling and antimicrobial surfaces |

Exploration in Supramolecular Chemistry and Self-Assembly for Controlled Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular building blocks. The rigid structure and hydrogen bond-accepting carbonyl group of benzophenone make it an excellent component for designing self-assembling systems.

Recent research has shown that conjugating benzophenone to self-assembling motifs, such as dipeptides, can lead to the formation of highly ordered nanostructures like fibrils and "gel noodles". nih.govchemrxiv.orgnih.gov These structures can act as templates or scaffolds for further chemical processes. For example, benzophenone-dipeptide conjugates have been shown to self-assemble into nanostructured photocatalysts for organic reactions. nih.govunipd.it In other work, supramolecular gel noodles containing benzophenone have been used as localized photoinitiators for spatially-resolved polymerization, allowing for the fabrication of intricate, mechanically robust polymer structures. nih.govwhiterose.ac.uk

The this compound molecule could be similarly functionalized and explored for its self-assembly properties. The chlorine and sulfur atoms could participate in halogen and chalcogen bonding, respectively, providing additional non-covalent interactions to guide the formation of controlled architectures.

Theoretical Design of Analogues with Tuned Electronic and Photophysical Characteristics

Computational chemistry provides a powerful toolkit for the rational design of new molecules with tailored properties, avoiding costly and time-consuming trial-and-error synthesis. For this compound, theoretical methods can be used to predict how structural modifications would affect its electronic and photophysical characteristics, guiding the design of analogues for specific applications like OLEDs or specialized photinitiators. researchgate.net

Key properties that can be tuned and predicted computationally include:

Absorption and Emission Spectra: Time-dependent density functional theory (TD-DFT) can predict the UV-Vis absorption spectrum, identifying the wavelengths required for photoactivation. researchgate.net

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for electronic materials. Calculations can predict how substituents will alter this gap, which in turn affects the material's color, conductivity, and redox properties. mdpi.comresearchgate.net

Triplet State Energy: For applications in photochemistry and as OLED host materials, the energy of the triplet state (E_T) is crucial. Computational methods can accurately predict E_T, ensuring it is suitable for the desired energy transfer process.

By systematically modifying the structure of this compound in silico—for example, by changing the position or number of chloro- and thiomethyl- groups, or by introducing different electron-donating or electron-withdrawing groups on the phenyl rings—a library of virtual compounds can be screened. This allows researchers to identify promising candidates with optimized properties for synthesis and experimental validation.

| Structural Modification | Predicted Effect | Target Application |

|---|---|---|

| Adding electron-donating groups (e.g., arylamine) | Red-shifted absorption, smaller HOMO-LUMO gap researchgate.net | Visible-light photoinitiators, OLED emitters |

| Replacing thiomethyl with thioalkyl chains of varying length | Tuned solubility and solid-state packing | Organic semiconductors, functional polymers |

| Altering substitution pattern of chloro groups | Modified triplet state energy and redox potential | OLED host materials, photocatalysts |

| Extending π-conjugation with thiophene (B33073) or furan (B31954) rings | Reduced bandgap, enhanced charge transport properties researchgate.net | Organic electronics, nonlinear optical materials |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3,5-Dichloro-2'-(thiomethyl)benzophenone in complex biological or environmental matrices?

- Methodological Answer : Use isotope dilution gas chromatography-mass spectrometry (GC-MS) with derivatization. Isotope-labeled internal standards (e.g., deuterated benzophenone derivatives) improve precision by correcting for matrix effects and recovery losses. For example, deuterated BP3-D5 and BP1-D5 have been validated for quantifying benzophenone analogs in plant extracts and biological fluids .

- Key Parameters :

- Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances volatility for GC-MS .

- Limit of quantification (LOQ): Typically 10 mg/kg in plant matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers in a cool, ventilated area, away from oxidizers (e.g., peroxides) and reducing agents (e.g., lithium hydrides) due to incompatibility risks .

- Spill Management : Evacuate the area, eliminate ignition sources, and use PPE (gloves, goggles). Contaminated surfaces should be washed with water, and spills collected in hazardous waste containers .

- Chronic Exposure Mitigation : Regular liver function monitoring is advised, as structural analogs (e.g., benzimidazole derivatives) have shown hepatotoxic potential in preliminary studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.